1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine
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Overview
Description
1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a piperazine ring, and a pyridine moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. The azetidine ring can be synthesized through cyclization reactions involving suitable precursors under controlled conditions. The piperazine ring is often introduced through nucleophilic substitution reactions. The final step involves coupling the azetidine and piperazine intermediates with the pyridine moiety, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine
- 1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine
- 1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)ethyl]piperazine
Uniqueness
1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine stands out due to its specific combination of functional groups and structural features. The presence of the methanesulfonyl group, azetidine ring, and pyridine moiety provides unique reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-23(21,22)19-10-13(11-19)15(20)18-8-6-17(7-9-18)12-14-4-2-3-5-16-14/h2-5,13H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMCWNVIBYKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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